molecular formula C16H14BrN3O3S B11124115 methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124115
M. Wt: 408.3 g/mol
InChI Key: LGPUDXLQHKOSJW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

The final step involves the coupling of the indole and thiazole intermediates through an acylation reaction, followed by esterification to form the carboxylate ester. This process requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiazole ring can also interact with metal ions and other biomolecules, potentially enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[[2-(4-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

LGPUDXLQHKOSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)OC

Origin of Product

United States

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